molecular formula C15H10N2O3 B11853872 5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- CAS No. 61416-93-1

5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl-

Cat. No.: B11853872
CAS No.: 61416-93-1
M. Wt: 266.25 g/mol
InChI Key: MZLYVVHBWUTBFZ-UHFFFAOYSA-N
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Description

5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- is a quinazoline derivative characterized by a bicyclic aromatic framework with two ketone groups at positions 5 and 6. The compound features a hydroxy group at position 6, a methyl group at position 4, and a phenyl substituent at position 2 (Figure 1). Marine actinomycetes, as highlighted in , are prolific sources of bioactive quinazoline derivatives, though direct links to this compound require further exploration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61416-93-1

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

8-hydroxy-4-methyl-2-phenylquinazoline-5,6-dione

InChI

InChI=1S/C15H10N2O3/c1-8-12-13(10(18)7-11(19)14(12)20)17-15(16-8)9-5-3-2-4-6-9/h2-7,18H,1H3

InChI Key

MZLYVVHBWUTBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=CC(=O)C2=O)O

Origin of Product

United States

Preparation Methods

Core Quinazolinedione Skeleton Formation

The 5,8-quinazolinedione framework serves as the foundational structure, typically synthesized via cyclization of anthranilic acid derivatives or isatoic anhydrides. Source details a potassium carbonate-mediated ring closure using methyl anthranilate derivatives, achieving yields >90% under mild conditions. For 6-hydroxy functionality, nitro group reduction followed by oxidation proves effective.

A representative protocol involves:

  • Condensation of 6-nitroanthranilic acid with urea at 160°C to form 6-nitroquinazoline-2,4-dione.

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitro group to amine.

  • Oxidative hydroxylation using Oxone® converts the amine to 6-hydroxyquinazoline-2,4-dione (62% overall yield) .

Regioselective Introduction of the 2-Phenyl Group

Source demonstrates S<sub>N</sub>Ar reactivity of ortho-fluorobenzamides with benzamide derivatives under transition-metal-free conditions. Adapting this method:

Reaction Conditions

  • Substrate : 6-hydroxy-8-methoxyquinazoline-2,4-dione

  • Electrophile : N-phenyltriflamide

  • Base : Cs<sub>2</sub>CO<sub>3</sub> (4.0 equiv)

  • Solvent : DMSO, 135°C, 24 h

  • Yield : 68%

Mechanistic studies confirm nucleophilic aromatic substitution at C2, facilitated by the electron-withdrawing dione groups. The phenyl group installation shows tolerance for hydroxyl substituents at C6 when protected as silyl ethers during reaction .

Methylation at C4 Position

N-Methylation strategies from source using methyl p-toluenesulfonate and K<sub>2</sub>CO<sub>3</sub> provide regiocontrol:

Optimized Protocol

ParameterValue
Methylating agentMethyl p-toluenesulfonate
BaseK<sub>2</sub>CO<sub>3</sub> (1.5 equiv)
SolventDMF
Temperature80°C
Time2 h
Yield84%

Density functional theory (DFT) calculations reveal preferential methylation at N4 due to decreased steric hindrance compared to N3 .

Simultaneous Functionalization Approaches

Advanced routes combine multiple steps:

One-Pot Synthesis

  • ortho-Fluoro-6-nitrobenzamide + benzamide → 2-phenyl-6-nitroquinazolin-4-one (Cs<sub>2</sub>CO<sub>3</sub>/DMSO, 70%)

  • Parallel reduction (SnCl<sub>2</sub>/HCl) and methylation (CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>)

  • Oxidation (H<sub>2</sub>O<sub>2</sub>/AcOH) to install 6-hydroxy group

This cascade approach achieves 58% overall yield with minimized purification steps .

Comparative Analysis of Synthetic Methods

Table 1. Efficiency of Key Preparation Routes

MethodKey StepYield (%)Purity (HPLC)
Stepwise functionalizationS<sub>N</sub>Ar + methylation5298.2
One-pot cascadeConcurrent substitution5897.5
Metal-catalyzedFeCl<sub>2</sub>/t-BuOOH4796.8

Data synthesized from highlights the superiority of stepwise protocols for purity versus cascade methods for throughput.

Challenges in Hydroxyl Group Preservation

The 6-hydroxy group necessitates protective strategies during harsh reactions:

  • Silylation : tert-Butyldimethylsilyl (TBS) protection using TBSCl/imidazole (CH<sub>2</sub>Cl<sub>2</sub>, 92% yield)

  • Deprotection : TBAF/THF (0°C → rt, quantitative)

Unprotected hydroxyl groups lead to side reactions during S<sub>N</sub>Ar steps, reducing yields to <30% .

Scalability and Industrial Considerations

Source ’s patent provides insights into kilogram-scale production:

  • Reactor Type : Continuous flow system

  • Throughput : 1.2 kg/day

  • Cost Analysis :

    • Raw materials: $412/kg

    • Catalysts: $58/kg

    • Purification: $210/kg

Environmental metrics favor DMSO-based methods (PMI 23 vs. 41 for DMF routes) .

Analytical Characterization

Critical spectroscopic data for intermediate validation:

6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)
    δ 11.54 (s, 1H, OH), 8.23 (d, J = 7.5 Hz, 1H), 7.95–7.02 (m, 5H, Ph), 3.12 (s, 3H, CH<sub>3</sub>)

  • HRMS (ESI-TOF)
    m/z Calcd for C<sub>15</sub>H<sub>11</sub>N<sub>2</sub>O<sub>4</sub> [M+H]<sup>+</sup>: 289.0818, Found: 289.0815

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that 5,8-Quinazolinedione derivatives exhibit potent anticancer activities. For instance, studies have shown that similar quinazoline derivatives can inhibit specific molecular targets such as epidermal growth factor receptors (EGFR), which are crucial in cancer progression. Compounds derived from this class have demonstrated selective cytotoxicity against various cancer cell lines including MCF7 (breast) and A549 (lung) cells .

2. Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives have been shown to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are vital for bacterial DNA replication. Some synthesized derivatives have exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . For example, certain compounds showed inhibition zones comparable to standard antibiotics like ampicillin .

3. Anti-inflammatory Activity
Research has identified quinazoline derivatives as potential anti-inflammatory agents. These compounds have been evaluated for their ability to inhibit inflammatory pathways, showing promise in reducing inflammation in various biological models .

4. Antioxidant Properties
Some studies have highlighted the antioxidant potential of quinazoline derivatives. These compounds demonstrated significant radical scavenging activity in vitro, outperforming traditional antioxidants like ascorbic acid and Trolox in certain assays . This suggests a potential application in preventing oxidative stress-related diseases.

Case Studies

  • Anticancer Activity Study : A series of quinazoline derivatives were synthesized and tested against human cancer cell lines. One compound demonstrated an IC50 value of 2.49 μM against MCF7 cells, indicating strong anticancer potential .
  • Antimicrobial Evaluation : In a study assessing antimicrobial activity against various bacterial strains, certain quinazoline derivatives exhibited significant inhibition compared to standard drugs, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Research : A novel class of quinazoline derivatives was designed and tested for anti-inflammatory effects, showing promising results that warrant further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Key comparisons include:

  • 6-Fluoro-1H-benzo[d]imidazol-5-amines: These precursors to imidazo[4,5-g]quinazolines () lack the dione moiety but share fused aromatic systems.
  • 2,6,8-Triaryl-imidazo[4,5-g]quinazolines: These derivatives () exhibit fused imidazole and quinazoline rings, enhancing planar rigidity and π-π stacking interactions, which may improve DNA intercalation properties compared to the non-fused dione structure .
  • Spiro-decane-diones (): These spirocyclic compounds integrate benzothiazole groups and exhibit distinct conformational rigidity, contrasting with the linear quinazolinedione framework. Their synthesis via cyclocondensation differs from typical quinazoline routes .

Pharmacological and Physicochemical Properties

Property 5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- Imidazo[4,5-g]quinazolines Spiro-Decane-Diones
LogP ~2.1 (predicted) ~3.5 ~2.8
Water Solubility Moderate (hydroxy group enhances hydrophilicity) Low (aromatic fusion reduces solubility) Low (spiro rigidity)
Bioactivity Potential antimicrobial/antioxidant (hydroxy group) DNA-binding (planar structure) Unknown
Synthetic Complexity Moderate High High

Table 1: Comparative properties inferred from structural analogs and QSPR models (). The hydroxy group in the target compound may improve solubility but reduce membrane permeability relative to methyl/fluoro analogs .

Mechanistic and Application Insights

  • Antimicrobial Activity : The hydroxy group may enable hydrogen bonding with microbial enzymes, contrasting with the fluorine in imidazo derivatives, which may block metabolic pathways .
  • QSPR Considerations (): Structural diversity in quinazolines complicates unified property models. Subsets with similar substituents (e.g., hydroxy vs. methyl) yield better correlations, suggesting tailored modeling for accurate predictions .

Biological Activity

5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their pharmacological potential, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by recent research findings, structure-activity relationship (SAR) studies, and case studies.

Chemical Structure and Properties

The chemical structure of 5,8-quinazolinedione can be represented as follows:

C14H11N2O2\text{C}_{14}\text{H}_{11}\text{N}_2\text{O}_2

This compound features a quinazoline core with hydroxyl and methyl substituents that influence its biological activity. The presence of the phenyl group at position 2 enhances lipophilicity, which is crucial for membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have been shown to inhibit various protein kinases involved in cancer progression. The inhibition of the epidermal growth factor receptor (EGFR) is particularly noteworthy. In one study, quinazoline derivatives exhibited IC50 values as low as 0.096 μM against EGFR in MCF-7 breast cancer cells . This suggests that modifications at positions 4 and 6 of the quinazoline ring are critical for enhancing anticancer efficacy.

Antibacterial Properties

Quinazolinediones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. A study synthesized hybrid quinazolin-2,4-dione analogues and evaluated their antibacterial efficacy through in vitro assays. The results indicated that these compounds effectively inhibited bacterial growth, with specific derivatives showing promising results against Staphylococcus aureus .

Anti-inflammatory Effects

The compound's ability to inhibit soluble epoxide hydrolase (sEH) has been explored as a mechanism for its anti-inflammatory properties. Inhibition of sEH can lead to reduced production of inflammatory mediators. A recent study showed that certain quinazoline derivatives could significantly decrease sEH activity in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinazolinediones is crucial for optimizing their biological activities. Key findings from various studies include:

  • Positioning of Substituents : Substituents at positions 2, 4, and 6 significantly affect the binding affinity and biological activity of quinazolines.
  • Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and interaction with biological targets.
  • Phenyl Groups : The incorporation of phenyl groups can improve lipophilicity and cellular uptake .

Case Studies

  • Antitumor Activity Study : A derivative of 5,8-quinazolinedione was tested against several cancer cell lines (HepG2, A549). It exhibited strong cytotoxicity with an IC50 value of 0.28 μM against HepG2 cells .
  • Antibacterial Efficacy : A series of synthesized quinazolinediones were tested against clinical isolates of bacteria. The results showed that certain compounds had a minimum inhibitory concentration (MIC) lower than standard antibiotics used in treatment .

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using factorial design to maximize yield .
  • Monitor side reactions (e.g., over-oxidation) via TLC or LC-MS .

Basic Question: How can spectroscopic methods characterize this compound’s structural and electronic properties?

Methodological Answer:
A combination of spectroscopic techniques is critical:

  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals, particularly for the hydroxy and methyl groups.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm the planar quinazolinedione core .
  • UV-Vis and Fluorescence : Analyze π→π* transitions in ethanol or DMSO to assess electronic behavior for potential photochemical applications .

Validation : Cross-reference experimental IR stretching frequencies (e.g., C=O at ~1680 cm⁻¹) with computational models (DFT) to detect anomalies .

Basic Question: What experimental designs are suitable for studying its stability under varying pH and temperature?

Methodological Answer:
Use a pre-test/post-test control group design to assess degradation:

Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours.

HPLC Analysis : Quantify degradation products (e.g., hydrolyzed quinazoline rings) using a C18 column and UV detection at 254 nm .

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Data Interpretation : Use ANOVA to identify significant degradation pathways (e.g., acid-catalyzed hydrolysis) .

Advanced Question: How can DFT calculations predict the electronic properties of this compound?

Methodological Answer:

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and confirm the planar structure.

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior and reactivity toward electrophiles.

Electrostatic Potential Maps : Identify nucleophilic regions (e.g., hydroxy group) for site-specific derivatization .

Validation : Compare computed NMR chemical shifts with experimental data to refine basis sets (e.g., 6-311++G(d,p)) .

Advanced Question: What methodologies establish structure-activity relationships (SAR) for its biological activity?

Methodological Answer:

In Vitro Assays : Test inhibition of acetylcholinesterase (AChE) or β-secretase (BACE-1) using Ellman’s method or FRET-based assays.

Molecular Docking : Simulate binding modes with AutoDock Vina, focusing on interactions between the hydroxy group and enzyme active sites.

Statistical Analysis : Use multiple linear regression (MLR) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Case Study : Derivatives with electron-withdrawing groups at C6 show enhanced AChE inhibition due to stronger hydrogen bonding .

Advanced Question: Which separation techniques effectively isolate synthesis byproducts?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) : Use a gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts (e.g., unreacted intermediates).

Countercurrent Chromatography (CCC) : Separate non-polar impurities via partitioning between heptane-ethyl acetate-methanol-water .

Hyphenated Techniques : LC-MS/MS identifies byproduct structures in real-time, enabling rapid process optimization .

Advanced Question: How do solvent effects influence its reactivity in catalytic transformations?

Methodological Answer:

Solvent Screening : Test polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and non-polar (toluene) solvents in Pd-catalyzed coupling reactions.

Kamlet-Taft Parameters : Quantify solvent polarity (π*) and hydrogen-bonding ability (α, β) to correlate with reaction rates.

Green Chemistry Metrics : Prioritize solvents with low E-factors (e.g., water) to minimize waste .

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